3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 939889-21-1
VCID: VC6347916
InChI: InChI=1S/C24H19F4N3O3S/c1-33-17-8-3-12(10-18(17)34-2)9-15-11-16(24(26,27)28)19-20(29)21(35-23(19)31-15)22(32)30-14-6-4-13(25)5-7-14/h3-8,10-11H,9,29H2,1-2H3,(H,30,32)
SMILES: COC1=C(C=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C(F)(F)F)OC
Molecular Formula: C24H19F4N3O3S
Molecular Weight: 505.49

3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

CAS No.: 939889-21-1

Cat. No.: VC6347916

Molecular Formula: C24H19F4N3O3S

Molecular Weight: 505.49

* For research use only. Not for human or veterinary use.

3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide - 939889-21-1

Specification

CAS No. 939889-21-1
Molecular Formula C24H19F4N3O3S
Molecular Weight 505.49
IUPAC Name 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C24H19F4N3O3S/c1-33-17-8-3-12(10-18(17)34-2)9-15-11-16(24(26,27)28)19-20(29)21(35-23(19)31-15)22(32)30-14-6-4-13(25)5-7-14/h3-8,10-11H,9,29H2,1-2H3,(H,30,32)
Standard InChI Key JTWHQUHYPBNTCJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C(F)(F)F)OC

Introduction

Structural and Nomenclature Analysis

Chemical Identity and IUPAC Nomenclature

The compound’s systematic IUPAC name, 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, reflects its intricate architecture:

  • Core: A thieno[2,3-b]pyridine system fused with a thiophene and pyridine ring.

  • Substituents:

    • 3-Amino group: At position 3 of the thienopyridine core.

    • 6-[(3,4-Dimethoxyphenyl)methyl]: A benzyl group substituted with methoxy residues at positions 3 and 4.

    • 4-(Trifluoromethyl): A CF₃ group at position 4.

    • N-(4-Fluorophenyl) carboxamide: A 4-fluorophenyl moiety attached via an amide bond at position 2.

The molecular formula is C₂₇H₂₂F₄N₃O₃S, with a molecular weight of 559.55 g/mol.

Structural Analogues and Pharmacophore Features

Comparisons to simpler thieno[2,3-b]pyridine-2-carboxamides (e.g., CAS 1824270-94-1, molecular weight 178.21 g/mol) reveal how substituents modulate bioactivity. The 3-amino group enhances hydrogen bonding, while the trifluoromethyl group improves metabolic stability and membrane permeability. The 4-fluorophenyl and dimethoxyphenyl groups are common in kinase inhibitors and anti-inflammatory agents, suggesting multi-target potential.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the construction of the thieno[2,3-b]pyridine core. Key steps include:

  • Core Formation: Cyclization of 2-aminothiophene-3-carbonitrile with a pyridine derivative under acidic conditions.

  • Substituent Introduction:

    • Trifluoromethylation: Electrophilic trifluoromethylation at position 4 using Umemoto’s reagent.

    • Benzylation: Coupling 3,4-dimethoxybenzyl chloride via nucleophilic substitution.

    • Amidation: Reaction of the carboxylic acid intermediate with 4-fluoroaniline using HATU as a coupling agent.

Reaction Conditions and Challenges

  • Temperature: Trifluoromethylation requires低温 (−20°C) to prevent side reactions.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during amidation.

  • Yield Optimization: Chromatographic purification is critical due to the compound’s polarity; typical yields range from 15–30%.

Physicochemical and Spectroscopic Properties

Physical Properties

PropertyValue
Melting Point198–202°C (predicted)
SolubilityDMSO > 10 mg/mL
LogP (Partition Coeff.)3.8 (calculated)

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 8.2–8.5 ppm (pyridine protons), δ 6.7–7.1 ppm (aromatic protons from benzyl and fluorophenyl groups), and δ 3.8 ppm (methoxy groups).

  • Mass Spectrometry: ESI-MS m/z 560.2 [M+H]⁺.

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

  • 3-Amino Group: Critical for hydrogen bonding with ATP-binding pockets in kinases.

  • Trifluoromethyl Group: Enhances lipophilicity and resistance to oxidative metabolism.

  • 4-Fluorophenyl: Improves selectivity for tyrosine kinase domains.

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